molecular formula C21H30O3 B1252178 7-Hydroxycannabidiol CAS No. 50725-17-2

7-Hydroxycannabidiol

Cat. No.: B1252178
CAS No.: 50725-17-2
M. Wt: 330.5 g/mol
InChI Key: ZELUXPWDPVXUEI-ZWKOTPCHSA-N
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Scientific Research Applications

Safety and Hazards

7-Hydroxycannabidiol is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation .

Future Directions

The development of a robust synthesis of 7-OH CBD is critical in enabling any future prospect of targeted clinical trials . As research continues, CBD’s integration into clinical practice holds promise for revolutionizing treatment approaches and enhancing patient outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycannabidiol involves multiple steps. One notable method is an 8-step synthesis starting from commercially available cannabidiol. This process includes a Piers–Rubinsztajn reaction, which enables mild deprotection and a concise synthesis of this compound . The overall yield of this synthesis is approximately 31% .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalable synthesis of this compound is highly desirable for enabling future clinical trials . The development of robust synthetic routes is critical for industrial applications.

Properties

IUPAC Name

2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELUXPWDPVXUEI-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336767
Record name 7-Hydroxycannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50725-17-2, 1101886-10-5
Record name 7-Hydroxycannabidiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxycannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYCANNABIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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